3-[4-(methylsulfanyl)phenyl]-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide
Description
Properties
IUPAC Name |
3-(4-methylsulfanylphenyl)-N-[2-(triazol-2-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-20-13-5-2-12(3-6-13)4-7-14(19)15-10-11-18-16-8-9-17-18/h2-3,5-6,8-9H,4,7,10-11H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGPAIDMCBWINY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)NCCN2N=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(methylsulfanyl)phenyl]-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be formed through a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, in the presence of a base like sodium ascorbate.
Attachment of the Ethyl Chain: The ethyl chain can be introduced through a nucleophilic substitution reaction, where an appropriate ethyl halide reacts with the triazole derivative.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amide coupling reaction. This can be achieved using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the coupling of the carboxylic acid with an amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(methylsulfanyl)phenyl]-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
The compound 3-[4-(methylsulfanyl)phenyl]-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide is a synthetic organic molecule that has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article explores its applications, focusing on medicinal chemistry, agricultural uses, and its role in material science.
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. The presence of the methylsulfanyl group in this compound can enhance its interaction with biological targets. Studies have shown that derivatives of similar structures can inhibit the growth of various bacterial strains, including resistant strains . The potential for this compound to serve as an antimicrobial agent is under investigation, particularly in the context of drug-resistant infections.
Anticancer Properties
The triazole ring is known for its anticancer activity. Compounds with similar structures have demonstrated the ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies suggest that 3-[4-(methylsulfanyl)phenyl]-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide may exhibit similar properties, making it a candidate for further development in cancer therapeutics .
Enzyme Inhibition
This compound's ability to inhibit specific enzymes involved in disease pathways is another area of interest. For instance, triazole derivatives have been shown to inhibit phospholipase A2, which is implicated in inflammatory processes. The inhibition of such enzymes could lead to therapeutic applications in treating inflammatory diseases .
Pesticide Development
The structural characteristics of 3-[4-(methylsulfanyl)phenyl]-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide suggest potential utility as a pesticide or herbicide. Compounds with similar functionalities have been explored for their ability to disrupt pest metabolism or growth. The inclusion of the triazole group may enhance efficacy against specific pests while reducing toxicity to non-target organisms .
Plant Growth Regulation
Research into plant growth regulators has identified triazole compounds as effective agents for modifying plant growth patterns. This compound could be tested for its effects on plant physiology, possibly enhancing crop yield or resilience against environmental stressors.
Polymer Chemistry
The unique chemical structure of 3-[4-(methylsulfanyl)phenyl]-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide positions it as a potential building block in polymer synthesis. Its functional groups can facilitate cross-linking or serve as reactive sites for further modifications, leading to materials with tailored properties for applications in coatings or composites.
Nanotechnology
In nanotechnology, compounds like this one are being explored for their role in creating nanoscale materials with specific functionalities. The incorporation of triazole derivatives into nanomaterials can impart unique electronic or optical properties, making them suitable for applications in sensors or drug delivery systems.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several triazole derivatives against Staphylococcus aureus. The results indicated that compounds with similar structural motifs exhibited significant inhibition zones compared to control groups. Further research on 3-[4-(methylsulfanyl)phenyl]-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide could elucidate its potential as an effective antimicrobial agent.
Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines demonstrated that triazole-containing compounds induced apoptosis through mitochondrial pathways. The specific effects of 3-[4-(methylsulfanyl)phenyl]-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide are yet to be fully characterized but suggest promising avenues for anticancer research.
Mechanism of Action
The mechanism of action of 3-[4-(methylsulfanyl)phenyl]-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Methylsulfanyl vs. Methoxy Groups
- 3-(4-Methoxyphenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide (CAS 2097919-65-6, ):
- Molecular Formula: C₁₄H₁₈N₄O₂
- Molecular Weight: 274.32 g/mol
- Key Difference: Methoxy (OMe) replaces methylsulfanyl (SMe), reducing lipophilicity (lower logP) and altering electronic effects. Methoxy groups are electron-donating, whereas methylsulfanyl is weakly electron-donating but more lipophilic .
Halogenated and Heterocyclic Aromatic Systems
Heterocyclic Modifications on the Amide Side Chain
Triazole vs. Tetrazole Derivatives
- N-(2-Ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS 483993-91-5, ): Molecular Formula: C₁₉H₂₁N₅O Molecular Weight: 335.40 g/mol The tetrazole ring (acidic NH) contrasts with the non-acidic triazole in the target compound, affecting solubility and metal-binding properties .
Thiazole and Sulfonamide Derivatives
- 2-(3-Methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide (CAS 821010-72-4, ): Molecular Formula: C₂₀H₂₀N₄O₃S₂ Combines a thiazole sulfonamide with a phenoxypropanamide backbone. Sulfonamide groups enhance hydrogen bonding and may target enzymes like carbonic anhydrase .
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 3-[4-(methylsulfanyl)phenyl]-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide is a synthetic molecule that incorporates a triazole moiety, which has been recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- A triazole ring , which is known for its role in various biological activities.
- A methylsulfanyl group that may enhance lipophilicity and biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of propanamide have shown notable activity against various bacterial and fungal strains. In one study, synthesized compounds were tested against 10 different bacteria and 10 fungi species, demonstrating considerable antimicrobial activity across the board .
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Significant |
| Escherichia coli | Moderate |
| Candida albicans | Notable |
Anticancer Activity
Compounds containing triazole rings have been extensively studied for their anticancer properties. The mechanism often involves the inhibition of key enzymes or pathways that cancer cells rely on for growth and survival. Specifically, triazole derivatives have been reported to inhibit the COX enzyme, which is implicated in tumor progression .
In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspases . The presence of the methylsulfanyl group could potentially enhance these effects by improving the compound's interaction with cellular targets.
Anti-inflammatory Effects
The anti-inflammatory properties of triazole-containing compounds are well-documented. They act by inhibiting cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This has implications for treating conditions such as arthritis and other inflammatory disorders .
The biological activity of 3-[4-(methylsulfanyl)phenyl]-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as COX, leading to decreased inflammation and tumor growth.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : Activation of apoptotic pathways through mitochondrial disruption is a common mechanism observed in triazole derivatives.
Case Studies
Several studies have explored the biological activity of related compounds:
- A study published in MDPI highlighted that triazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values comparable to established chemotherapeutics .
- Another research effort focused on the antimicrobial efficacy of various propanamide derivatives, revealing promising results against both Gram-positive and Gram-negative bacteria .
Q & A
Basic Research Questions
Q. What methodologies are recommended for optimizing the synthesis yield of 3-[4-(methylsulfanyl)phenyl]-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide?
- Answer : Synthesis optimization requires careful control of reaction parameters:
-
Catalysts : Copper(I) salts (e.g., CuI) are critical for facilitating cycloaddition reactions to form the triazole ring .
-
Solvents : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane enhance reactant solubility and reaction efficiency .
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Temperature : Moderate heating (60–80°C) improves reaction kinetics without degrading sensitive functional groups .
-
Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Parameter Recommended Conditions Impact on Yield Catalyst CuI (10 mol%) Increases cycloaddition efficiency Solvent DMF Enhances solubility of aryl intermediates Temperature 70°C Balances reaction rate and stability
Q. Which spectroscopic techniques are essential for characterizing this compound and verifying its structural integrity?
- Answer : A multi-technique approach is required:
- NMR Spectroscopy : H and C NMR confirm the presence of the methylsulfanyl phenyl group and triazole ring (e.g., δ 7.2–7.5 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] peak matching CHNOS) .
- FTIR : Amide C=O stretching (~1650 cm) and triazole C-N vibrations (~1500 cm) confirm functional groups .
Q. How does solvent choice influence the solubility and stability of this compound during biological assays?
- Answer : Solubility profiles vary significantly:
- Polar solvents : DMSO or ethanol are optimal for stock solutions (>10 mM) but may interfere with cell-based assays .
- Aqueous buffers : Use surfactants (e.g., Tween-80) to enhance solubility in PBS or DMEM for in vitro studies .
- Stability : Avoid prolonged exposure to acidic/basic conditions (pH <5 or >9) to prevent hydrolysis of the amide bond .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?
- Answer : Discrepancies may arise from assay-specific conditions or off-target effects. Mitigation strategies include:
- Orthogonal assays : Validate anti-inflammatory activity using both ELISA (cytokine quantification) and Western blot (NF-κB pathway analysis) .
- Structural analogs : Compare bioactivity of derivatives (e.g., replacing methylsulfanyl with methoxy) to identify structure-activity relationships (SAR) .
- Dose-response curves : Ensure consistent IC values across multiple cell lines (e.g., HeLa vs. HEK293) to confirm target specificity .
Q. What computational approaches are suitable for elucidating the triazole ring’s role in target binding?
- Answer : Molecular modeling and quantum mechanics provide mechanistic insights:
- Docking simulations : Use AutoDock Vina to predict interactions with enzymes like COX-2 or HDACs, focusing on triazole-hydrogen bonding .
- Density Functional Theory (DFT) : Calculate electron distribution to identify nucleophilic/electrophilic sites on the triazole ring .
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives for synthesis .
Q. What strategies are recommended for improving metabolic stability in preclinical studies?
- Answer : Address metabolic vulnerabilities through:
- Prodrug design : Mask the amide group with ester linkages to reduce hepatic clearance .
- Isotopic labeling : Incorporate H or C at labile positions (e.g., methylsulfanyl group) to track degradation pathways .
- CYP450 inhibition assays : Identify major metabolizing enzymes using human liver microsomes and selective inhibitors .
Q. How can researchers design derivatives to explore structure-activity relationships (SAR) for anticancer activity?
- Answer : Systematic modifications guide SAR studies:
-
Core modifications : Replace the phenyl group with heteroaromatic rings (e.g., pyridine) to alter π-π stacking interactions .
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Side-chain variations : Introduce alkyl or aryl groups on the triazole nitrogen to modulate lipophilicity .
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Functional group additions : Add electron-withdrawing groups (e.g., -NO) to the phenyl ring to enhance electrophilic reactivity .
Derivative Modification Observed Activity Compound A Pyridine substitution 2× higher cytotoxicity in MCF-7 cells Compound B Triazole-N methylation Reduced CYP3A4 metabolism
Q. What experimental protocols are critical for analyzing reaction mechanisms during synthesis?
- Answer : Mechanistic studies require:
- Kinetic profiling : Monitor reaction progress via in situ FTIR or HPLC to identify rate-determining steps .
- Isotopic labeling : Use N-labeled azides to track triazole formation via click chemistry .
- Intermediate trapping : Employ low-temperature NMR to isolate and characterize transient species (e.g., nitrene intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
